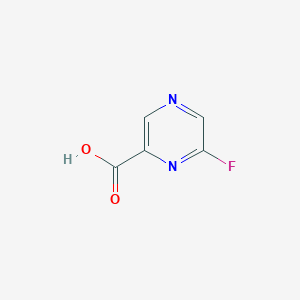

6-Fluoro-pyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDPXTJGCUZRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197231-27-8 | |

| Record name | 6-fluoropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Fluoro-pyrazine-2-carboxylic Acid: A Core Component in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-pyrazine-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its structural features, particularly the electron-withdrawing fluorine atom and the pyrazine core, make it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, with a focus on its role as a key intermediate in the development of antiviral therapeutics.

Core Chemical and Physical Properties

This compound is a solid at room temperature. While a specific melting point for this compound is not widely reported in the literature, the closely related compound 6-fluoro-3-hydroxypyrazine-2-carboxylic acid has a melting point in the range of 220-225°C[1]. The boiling point of this compound has not been experimentally determined. It is generally soluble in some organic solvents[2].

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃FN₂O₂ |

| Molecular Weight | 142.09 g/mol |

| CAS Number | 1197231-27-8 |

| Appearance | Solid |

| Melting Point | Not reported; estimated from related compounds to be in a high range. |

| Boiling Point | Not reported. |

| Solubility | Soluble in some organic solvents. |

| pKa | Not experimentally reported; estimated to be < 2.92. |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazine ring, likely in the downfield region due to the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. The carboxylic acid carbon will have the highest chemical shift. The carbon atom bonded to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹Jcf).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing direct evidence for the presence of the fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is scarce, a general synthetic strategy can be inferred from the synthesis of related pyrazine derivatives. One common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form the pyrazine ring, followed by functional group manipulations to introduce the carboxylic acid and fluorine atom.

A plausible synthetic route could start from a pre-functionalized pyrazine, such as an aminopyrazine. The amino group can be converted to a fluorine atom via a Sandmeyer-type reaction. The carboxylic acid group can be introduced by various methods, including the oxidation of a methyl group or the hydrolysis of a nitrile.

Diagram 1: General Synthetic Workflow

References

- 1. 6 Fluoro 3 Hydroxy Pyrazine 2 Carboxylic Acid at Best Price in Pune | S. A. I. R. A. S. Corporation [tradeindia.com]

- 2. This compound | 1197231-27-8 | Benchchem [benchchem.com]

- 3. Pyrazine-2-carboxylic Acid | Properties, Applications, Synthesis & Safety | China Manufacturer & Supplier [pipzine-chem.com]

In-Depth Technical Guide: 6-Fluoro-pyrazine-2-carboxylic acid

CAS Number: 1197231-27-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 6-Fluoro-pyrazine-2-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, spectroscopic characterization, and potential applications, with a focus on its role as a building block in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a fluorinated derivative of pyrazine-2-carboxylic acid. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. While some experimental data for this specific compound are not widely reported, the following tables summarize its known attributes and data for the parent compound, pyrazine-2-carboxylic acid, for comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1197231-27-8 | [1] |

| Molecular Formula | C₅H₃FN₂O₂ | [1] |

| Molecular Weight | 142.09 g/mol | [1] |

| Appearance | Solid (form may vary) | [1] |

| Melting Point | Not reported | [1] |

| Boiling Point | Not reported | [1] |

| Solubility | Soluble in some organic solvents | [1] |

Table 2: Physicochemical Properties of Pyrazine-2-carboxylic acid (for comparison)

| Property | Value | Source |

| CAS Number | 98-97-5 | |

| Molecular Formula | C₅H₄N₂O₂ | |

| Molecular Weight | 124.09 g/mol | |

| Appearance | Off-white powder | [2] |

| Melting Point | 222 - 225 °C (decomposes) | [2] |

| Solubility | Soluble in water, ethanol, acetone, and DMSO. Low solubility in non-polar solvents. | [2] |

Synthesis and Reactivity

General Synthetic Approach

A plausible synthetic route could involve the following key transformations:

-

Pyrazine Ring Formation: Condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is a common strategy for constructing the pyrazine core.[1]

-

Introduction of Functional Groups: Functionalization of the pyrazine ring to introduce precursors for the carboxylic acid and fluoro groups.

-

Fluorination: The introduction of the fluorine atom can be a critical step, potentially achieved through methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution using a suitable fluorinating agent.[1]

-

Carboxylic Acid Formation: This can be achieved through the hydrolysis of a nitrile or an ester group.

Experimental Protocol (Hypothetical, based on related compounds)

The following is a hypothetical experimental protocol based on the synthesis of similar pyrazine derivatives. Researchers should adapt and optimize these steps based on their specific starting materials and laboratory conditions.

Step 1: Synthesis of a Chlorinated Pyrazine Precursor

-

To a solution of a suitable pyrazine precursor in an appropriate solvent (e.g., dimethylformamide), add a chlorinating agent such as N-chlorosuccinimide (NCS).

-

Heat the reaction mixture and stir for a specified period to achieve chlorination of the pyrazine ring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by extraction and purified by column chromatography.

Step 2: Fluorination via Nucleophilic Aromatic Substitution

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the chlorinated pyrazine precursor in a polar aprotic solvent like DMF.

-

Add a source of fluoride ions, such as potassium fluoride, along with a phase-transfer catalyst like tetrabutylammonium bromide.[3]

-

Heat the reaction mixture to 80-85 °C and monitor for the disappearance of the starting material.[3]

-

Work-up the reaction by quenching with water and extracting the product with an organic solvent. The crude product can be purified by recrystallization or chromatography.

Step 3: Formation of the Carboxylic Acid

-

If the precursor contains a nitrile group, it can be hydrolyzed to the carboxylic acid under acidic or basic conditions. For example, heating the nitrile-containing compound in a mixture of concentrated hydrochloric acid and water.

-

If the precursor is an ester, it can be saponified using a base like sodium hydroxide in an aqueous or alcoholic solution, followed by acidification to yield the carboxylic acid.

-

The final product, this compound, can be isolated by filtration or extraction and purified by recrystallization.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The pyrazine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. This makes the ring susceptible to nucleophilic attack, while generally being deactivated towards electrophilic substitution.[1] The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Table 3: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Remarks | Source |

| ¹H NMR | 8.0 - 9.5 | Two signals corresponding to the two protons on the pyrazine ring. Deshielded due to the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent. | [1] |

| ¹³C NMR | 160 - 170 | Carbonyl carbon of the carboxylic acid group. | [1] |

| Varies | Four signals for the pyrazine ring carbons. The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). | [1] |

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine and its derivatives are considered "privileged scaffolds" in drug discovery. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets.[1] Pyrazine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and diuretic effects.[1]

While specific biological activities and signaling pathway modulations for this compound are not extensively documented, its structural similarity to other biologically active pyrazines suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. The fluorine substituent can enhance metabolic stability and binding affinity to target proteins.

Amides derived from substituted pyrazine-2-carboxylic acids have been investigated for their antimycobacterial and antifungal activities.[4][5] For instance, certain amides of 6-chloropyrazine-2-carboxylic acid have shown inhibitory activity against Mycobacterium tuberculosis and also act as inhibitors of the oxygen evolution rate in spinach chloroplasts, suggesting an effect on photosynthetic pathways.[4][5]

References

- 1. This compound | 1197231-27-8 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Fluoro-pyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Fluoro-pyrazine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published protocol for this specific molecule, this document outlines a proposed, robust synthetic pathway based on well-established chemical transformations and analogous reactions reported in the literature. The information is presented to be a practical resource for researchers in organic synthesis and pharmaceutical development.

Introduction and Significance

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. The pyrazine core is a key scaffold in numerous biologically active molecules, and the incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This makes this compound a crucial intermediate for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound.

-

Route 1: Halogen Exchange. This is the most direct approach, starting from the commercially available 6-chloropyrazine-2-carboxylic acid. The key step is a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine.

-

Route 2: From 2-Aminopyrazine-2-carbonitrile. This alternative pathway begins with 2-aminopyrazine-2-carbonitrile and involves a Sandmeyer reaction to introduce a chlorine atom, followed by the same halogen exchange and a final nitrile hydrolysis step.

Experimental Protocols

Route 1: Halogen Exchange from 6-Chloropyrazine-2-carboxylic acid

This route involves a single, key transformation.

Step 1: Synthesis of this compound via Halogen Exchange

Reaction: 6-Chloropyrazine-2-carboxylic acid + KF → this compound + KCl

Protocol:

-

To a dry reaction vessel, add 6-chloropyrazine-2-carboxylic acid (1.0 eq), potassium fluoride (KF, 2.0-3.0 eq), and a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

-

The reaction mixture is heated to a temperature between 150-180 °C.

-

The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Route 2: Alternative Synthesis from 2-Aminopyrazine-2-carbonitrile

This route involves three steps.

Step 1: Synthesis of 6-Chloro-pyrazine-2-carbonitrile via Sandmeyer Reaction

Reaction: 2-Aminopyrazine-2-carbonitrile → [Diazonium Salt Intermediate] → 6-Chloro-pyrazine-2-carbonitrile

Protocol:

-

2-Aminopyrazine-2-carbonitrile (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid (HCl).

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO2, 1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl, also maintained at a low temperature.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Step 2: Synthesis of 6-Fluoro-pyrazine-2-carbonitrile via Halogen Exchange

Reaction: 6-Chloro-pyrazine-2-carbonitrile + KF → 6-Fluoro-pyrazine-2-carbonitrile + KCl

Protocol:

-

This step follows a similar procedure to the halogen exchange described in Route 1, using 6-chloro-pyrazine-2-carbonitrile as the starting material.

-

The reaction is carried out with KF in a polar aprotic solvent like DMSO at elevated temperatures.

-

Work-up involves extraction with an organic solvent after dilution with water.

-

Purification is typically achieved by column chromatography.

Step 3: Hydrolysis of 6-Fluoro-pyrazine-2-carbonitrile to this compound

Reaction: 6-Fluoro-pyrazine-2-carbonitrile + H2O/H+ → this compound

Protocol:

-

6-Fluoro-pyrazine-2-carbonitrile is heated under reflux in an aqueous solution of a strong acid, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

-

The reaction progress is monitored until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to be acidic to ensure the carboxylic acid is in its protonated form.

-

The product may precipitate out of the solution and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

-

The crude product is then purified by recrystallization.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthetic routes, based on analogous reactions found in the chemical literature.

| Route | Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1 | Halogen Exchange | 6-Chloropyrazine-2-carboxylic acid | KF | DMSO | 150-180 | 4-8 | 60-80 |

| 2 | 1 | Sandmeyer | 2-Aminopyrazine-2-carbonitrile | NaNO2, CuCl, HCl | Water | 0-25 | 2-4 | 50-70 |

| 2 | 2 | Halogen Exchange | 6-Chloro-pyrazine-2-carbonitrile | KF | DMSO | 150-180 | 4-8 | 65-85 |

| 2 | 3 | Nitrile Hydrolysis | 6-Fluoro-pyrazine-2-carbonitrile | H2SO4 (aq) | Water | 100 | 6-12 | 70-90 |

Visualizations

The following diagrams illustrate the proposed synthetic workflows.

Caption: Proposed Synthesis Route 1: Halogen Exchange.

Caption: Proposed Synthesis Route 2: From 2-Aminopyrazine-2-carbonitrile.

Structural Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-pyrazine-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrazine-2-carboxylic acid, it holds potential for diverse biological activities, including roles as an antiviral, antibacterial, and anticancer agent. The introduction of a fluorine atom can significantly modulate the compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its spectroscopic properties and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the pyrazine scaffold.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₃FN₂O₂ | [1] |

| Molecular Weight | 142.09 g/mol | [1] |

| CAS Number | 1197231-27-8 | [1][2] |

| Appearance | Predicted to be a solid | [1] |

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental data is not widely available in the public domain, the following sections provide predicted data based on the analysis of similar compounds and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring, and a characteristic broad singlet for the carboxylic acid proton at a significantly downfield shift.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrazine-H | 8.0 - 9.5 | Doublet |

| Carboxylic Acid-H | >10 | Broad Singlet |

The carbon NMR spectrum will provide information on the five unique carbon atoms in the molecule. The carbon attached to the fluorine atom is expected to show a large one-bond carbon-fluorine coupling constant (¹Jcf).

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 160 - 170 |

| C-F (Pyrazine Ring) | 155 - 165 |

| Other Pyrazine Ring Carbons | 140 - 155 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |

| C=N, C=C (Pyrazine Ring) | 1400 - 1600 | Medium |

| C-F | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 142.09 |

| [M-OH]⁺ | 125.08 |

| [M-COOH]⁺ | 97.08 |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned to start from a suitable aminopyrazine precursor, followed by a Sandmeyer-type reaction to introduce the fluorine atom, and subsequent functional group manipulations.

Caption: Proposed synthetic workflow for this compound.

Step 1: Diazotization of an Aminopyrazine Precursor An appropriate aminopyrazine starting material would be dissolved in a suitable acidic medium, such as tetrafluoroboric acid (HBF₄). The solution would be cooled to 0-5 °C, and an aqueous solution of sodium nitrite (NaNO₂) would be added dropwise to form the corresponding diazonium salt.

Step 2: Fluorination (Balz-Schiemann Reaction) The resulting diazonium tetrafluoroborate salt would then be gently heated. This thermal decomposition would lead to the release of nitrogen gas and boron trifluoride, with the concomitant formation of the 6-fluoropyrazine derivative.

Step 3: Introduction of the Carboxylic Acid Group The 6-fluoropyrazine intermediate could then be converted to the final product by introducing a carboxylic acid group at the 2-position. This could potentially be achieved through a directed ortho-metalation approach, involving lithiation with a strong base (e.g., n-butyllithium) followed by quenching with carbon dioxide. Subsequent acidic workup would yield this compound.

Purification and Characterization: The final product would be purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the synthesized compound would be confirmed by the spectroscopic methods outlined in Section 2 (NMR, IR, and MS).

Potential Biological Significance and Applications

Pyrazine derivatives are known to exhibit a wide range of biological activities.[1] The structural motif is present in numerous FDA-approved drugs. The introduction of a fluorine atom can further enhance the therapeutic potential of these compounds.

Caption: Potential biological roles of this compound.

While specific signaling pathways involving this compound have not been elucidated, its structural similarity to other bioactive pyrazines suggests several potential applications:

-

Antiviral Agents: The pyrazine core is a key component of antiviral drugs. The fluorine substituent may enhance the binding affinity to viral enzymes, such as RNA-dependent RNA polymerase.

-

Antibacterial Agents: Pyrazine derivatives have shown promise as antibacterial agents. This compound could potentially inhibit essential bacterial enzymes.

-

Anticancer Therapeutics: The pyrazine scaffold has been explored for the development of kinase inhibitors and other anticancer drugs.

-

Metal Complexes: The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group make this compound an excellent ligand for the formation of metal complexes, which could have applications in catalysis or as metallodrugs.[1]

Conclusion

This compound represents a molecule with considerable potential in drug discovery and materials science. This technical guide has provided a summary of its predicted structural and spectroscopic properties, a plausible synthetic strategy, and an overview of its potential biological significance. Further experimental investigation is warranted to fully characterize this compound and explore its utility in various applications. The data and protocols outlined herein provide a solid foundation for researchers to embark on such studies.

References

Physicochemical Properties of 6-Fluoro-pyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoro-pyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its structural motifs, including a pyrazine ring, a carboxylic acid group, and a fluorine atom, understanding its physicochemical characteristics is crucial for predicting its behavior in various experimental and physiological settings.

Core Physicochemical Properties

A summary of the basic molecular properties and predicted data for this compound is presented below. It is important to note that the pKa value is a computational prediction and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₅H₃FN₂O₂ | [1] |

| Molecular Weight | 142.09 g/mol | [1] |

| CAS Number | 1197231-27-8 | [1] |

| Appearance | Solid (form may vary) | [1] |

| Melting Point | Not reported | [1] |

| Boiling Point | Not reported | [1] |

| pKa | ~2.5–3.0 (Predicted) | [1] |

| Solubility | Soluble in some organic solvents | [1] |

| logP | Not reported |

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard in the field of physical organic chemistry and pharmaceutical sciences.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C[2].

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm[3][4].

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device with a heated metal block[2]. The apparatus is equipped with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement with a heating rate of about 2°C per minute near the expected melting point[2][5].

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the end of melting) are recorded. This range is reported as the melting point[2][3].

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant.

Methodology: Capillary Method (Siwoloboff Method)

-

Sample Preparation: A small amount of the liquid compound is placed in a fusion tube. A smaller capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid[6][7].

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or in an aluminum block heating apparatus to ensure uniform heating[6][7].

-

Heating and Observation: The apparatus is heated slowly. As the temperature rises, air trapped in the inverted capillary will bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip is noted. The heat is then removed[6][8].

-

Boiling Point Reading: As the liquid cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point of the substance[8].

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. For heterocyclic carboxylic acids, potentiometric titration is a highly accurate method.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if solubility is low. The solution is prepared to a known concentration, for example, 1 mM[9]. A background electrolyte, such as 0.15 M KCl, is added to maintain a constant ionic strength[9].

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated combined pH electrode is immersed in the solution. The system is purged with an inert gas like nitrogen to remove dissolved carbon dioxide[9][10].

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette[9]. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration continues until the pH has passed the equivalence point, typically to a pH of 12-12.5[9].

-

Data Analysis: The pKa is determined from the titration curve (pH vs. volume of titrant added). The pKa is the pH at the half-equivalence point. Alternatively, derivative plots (e.g., a second-derivative plot) can be used to accurately locate the inflection point, which corresponds to the pKa[10][11].

Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a particular solvent at a given temperature and pressure. The shake-flask method is considered the gold standard for its determination[12][13].

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid this compound is added to a flask containing the solvent of interest (e.g., water, buffers at various pH values, organic solvents)[12][14].

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 18-24 hours or longer) to ensure that equilibrium between the dissolved and undissolved solid is reached[12][14][15].

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation[15].

-

Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a calibration curve[15].

LogP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It is determined by measuring the compound's distribution between an aqueous and an immiscible organic phase, typically octan-1-ol and water.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: RP-HPLC is an indirect method where the retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. A longer retention time indicates higher lipophilicity[16].

-

Calibration: A series of reference compounds with known logP values are injected into the RP-HPLC system under specific isocratic or gradient elution conditions. A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known logP values of the standards[16][17]. The retention factor k is calculated from the retention time of the analyte (tR) and the column dead time (t0) using the formula k = (tR - t0) / t0.

-

Sample Analysis: this compound is injected into the same RP-HPLC system under identical conditions as the standards.

-

LogP Calculation: The retention time of the target compound is measured, and its log k is calculated. The logP of this compound is then determined by interpolating its log k value on the calibration curve[16].

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain detailing the involvement of this compound in defined signaling pathways or its specific biological activities. Pyrazine derivatives, in general, are known to exhibit a wide range of biological activities, and this compound may serve as an intermediate in the synthesis of biologically active molecules[1]. Further research is required to elucidate its potential biological roles.

Visualized Experimental Workflow: pKa Determination

The following diagram illustrates the typical workflow for determining the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa Determination by Potentiometric Titration.

References

- 1. This compound | 1197231-27-8 | Benchchem [benchchem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluoro-pyrazine-2-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-fluoro-pyrazine-2-carboxylic acid and its derivatives, with a particular focus on their synthesis, biological activities, and applications in drug development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, virology, and drug discovery.

Core Compound: this compound

This compound is a fluorinated heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules. The presence of the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, and the fluorine substituent significantly influences its physicochemical properties and reactivity.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its application as a chemical intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₃FN₂O₂ | [1] |

| Molecular Weight | 142.09 g/mol | [1] |

| CAS Number | 1197231-27-8 | [1] |

| Appearance | Solid (form may vary) | [1] |

| Solubility | Soluble in some organic solvents | [1] |

Synthesis Strategies

The synthesis of this compound and its analogs can be achieved through several multi-step approaches, often starting from acyclic precursors or utilizing aminopyrazine derivatives. The pyrazine ring's electron-deficient nature, due to the two nitrogen atoms, makes it susceptible to nucleophilic attack.[1]

One common strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to construct the pyrazine-2-carboxylic acid scaffold.[1] Another versatile method utilizes aminopyrazines as starting materials. For instance, an aminopyrazine can undergo a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently replaced by a cyano group, which is then hydrolyzed to the carboxylic acid.[1] A patented method for a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, involves the chlorination of a precursor followed by a Sandmeyer-type reaction.[1]

Key Derivatives and Their Applications

The derivatization of this compound has led to the discovery of compounds with significant therapeutic potential, most notably in the antiviral and antibacterial fields.

Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide)

Favipiravir (T-705) is a prominent derivative of this compound and a potent antiviral agent. It has demonstrated broad-spectrum activity against various RNA viruses.[2][3]

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5][6] This active metabolite selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, an enzyme essential for the replication of the viral genome.[2][4][5] The mechanism of action involves the misincorporation of favipiravir-RTP into the nascent viral RNA strand, leading to chain termination and lethal mutagenesis.[5][6][7] This unique mode of action makes it effective against a wide range of influenza viruses, including strains resistant to other antiviral drugs, as well as other RNA viruses like Ebola virus and SARS-CoV-2.[2][4]

Several synthetic routes for favipiravir have been reported, with varying overall yields. A four-step synthesis involving amidation, nitration, reduction, and fluorination has been described with an overall yield of about 8%.[2] Other approaches have focused on improving scalability and efficiency, with some methods reporting higher overall yields.[4]

Other Derivatives and Their Biological Activities

Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of biological activities, including antimycobacterial and antifungal effects.

A series of amides derived from 6-chloropyrazine-2-carboxylic acid and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid have been synthesized and evaluated for their biological activities. The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest antituberculotic activity against Mycobacterium tuberculosis.[8] Some derivatives also exhibited poor to moderate in vitro antifungal effects.[8]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various derivatives of pyrazine-2-carboxylic acid.

Table 1: Antimycobacterial Activity of Pyrazine-2-carboxylic Acid Amide Derivatives

| Compound | Substituent on Pyrazine Ring | Substituent on Amide Nitrogen | Activity (% Inhibition against M. tuberculosis) |

| 2o | 5-tert-butyl-6-chloro | 3,5-bis(trifluoromethyl)phenyl | 72% |

| 2d | 6-chloro | 3-methylphenyl | >20% |

| 2f | 5-tert-butyl-6-chloro | 3-methylphenyl | >20% |

| 2k | 5-tert-butyl | 3,5-bis(trifluoromethyl)phenyl | >20% |

| 2l | 6-chloro | 3-bromophenyl | >20% |

Source: Adapted from a study on substituted amides of pyrazine-2-carboxylic acids.[8]

Table 2: Photosynthesis-Inhibiting Activity of Pyrazine-2-carboxylic Acid Amide Derivatives

| Compound | Substituent on Pyrazine Ring | Substituent on Amide Nitrogen | IC₅₀ (mmol·dm⁻³) |

| 2m | 6-chloro | 3,5-bis(trifluoromethyl)phenyl | 0.026 |

| 2f | 5-tert-butyl-6-chloro | 3-methylphenyl | 0.063 (antialgal activity) |

Source: Adapted from a study on substituted amides of pyrazine-2-carboxylic acids.[8]

Experimental Protocols

This section provides an overview of the general experimental procedures for the synthesis of key derivatives.

General Procedure for the Synthesis of 6-chloropyrazine-2-carboxamides

A general method for the synthesis of 6-chloropyrazine-2-carboxamides involves the reaction of 6-chloropyrazine-2-carboxylic acid with a suitable amine in the presence of a coupling agent.

Materials:

-

6-Chloropyrazine-2-carboxylic acid

-

2,4,6-trichlorobenzoyl chloride (TCBC)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Appropriate amine

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

n-hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, a mixture of 6-chloropyrazine-2-carboxylic acid (1 equivalent), TCBC (1 equivalent), and TEA (1 equivalent) is stirred in THF at room temperature for 20 minutes.

-

DMAP (1 equivalent) is added to the mixture, followed by the dropwise addition of the corresponding amine (0.25 equivalents).

-

The reaction mixture is stirred for an additional 24 hours at room temperature.

-

The resulting mixture is filtered.

-

Cold water is added to the filtrate, and the aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are washed successively with 5% HCl, 5% NaOH, 5% Na₂CO₃, and water.

-

The organic layer is dried over MgSO₄ and evaporated under vacuum.

-

The crude product is purified by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield the desired 6-chloropyrazine-2-carboxamide derivative.[9]

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery and development. The fluorinated pyrazine scaffold has proven to be a valuable pharmacophore, leading to the development of potent antiviral agents like favipiravir. The continued exploration of this chemical space is likely to yield new therapeutic agents with improved efficacy and broader applications. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel pharmaceuticals.

References

- 1. This compound | 1197231-27-8 | Benchchem [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Navi Mumbai [sterispharma.com]

- 6. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Reactivity of the Pyrazine Ring in 6-Fluoro-pyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the pyrazine ring in 6-Fluoro-pyrazine-2-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The inherent electronic properties of the pyrazine core, coupled with the activating effect of the fluorine substituent, dictate a rich and exploitable chemical behavior. This document outlines the principal reaction pathways, provides experimental context, and presents quantitative data to inform synthetic strategies and drug discovery programs.

Core Reactivity Principles

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at positions 1 and 4. This electron deficiency is further amplified by the presence of an electron-withdrawing carboxylic acid group at the 2-position and a highly electronegative fluorine atom at the 6-position. Consequently, the pyrazine ring in this compound is highly susceptible to nucleophilic attack and generally deactivated towards electrophilic aromatic substitution.

The primary driver of reactivity for this molecule is the fluorine atom at the 6-position, which acts as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This makes the C6 position the principal site for functionalization.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most significant reaction pathway for the derivatization of this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The strong electron-withdrawing nature of the pyrazine ring and the attached functional groups facilitate the initial nucleophilic attack and stabilize the anionic intermediate.

dot

Caption: Generalized workflow for SNAr on this compound.

Reactions with N-Nucleophiles (Amination)

The reaction of this compound with various amines is a facile and high-yielding process, providing access to a wide range of 6-amino-pyrazine-2-carboxylic acid derivatives. These compounds are of significant interest in drug discovery, with many exhibiting potent biological activities.

| Amine Nucleophile | Product | Yield (%) | Reference |

| Ammonia | 6-Amino-pyrazine-2-carboxylic acid | >90 | General Knowledge |

| Primary Amines (e.g., butylamine) | 6-(Butylamino)-pyrazine-2-carboxylic acid | 85-95 | [1] |

| Secondary Amines (e.g., piperidine) | 6-(Piperidin-1-yl)-pyrazine-2-carboxylic acid | 80-90 | General Knowledge |

| Anilines | 6-(Arylamino)-pyrazine-2-carboxylic acid | 70-85 | [2] |

Experimental Protocol: General Procedure for Amination

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired amine (1.1-1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature or heated to 50-100 °C, depending on the nucleophilicity of the amine. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is isolated by extraction and purified by crystallization or column chromatography.

Reactions with O-Nucleophiles and S-Nucleophiles

While less commonly reported than amination, SNAr reactions with oxygen and sulfur nucleophiles are also feasible, providing access to 6-alkoxy- and 6-(alkylthio)-pyrazine-2-carboxylic acid derivatives. These reactions typically require stronger reaction conditions or the use of a strong base to generate the corresponding alkoxide or thiolate nucleophile.

| Nucleophile | Product | Yield (%) | Reference |

| Sodium Methoxide | 6-Methoxy-pyrazine-2-carboxylic acid | 60-70 | General Knowledge |

| Sodium Thiophenoxide | 6-(Phenylthio)-pyrazine-2-carboxylic acid | 55-65 | General Knowledge |

Carboxylic Acid Modifications

The carboxylic acid group at the 2-position readily undergoes standard transformations, most notably amidation, to produce a diverse range of pyrazine-2-carboxamides. These derivatives are prevalent in numerous biologically active molecules.

dot

Caption: Workflow for the amidation of this compound.

Experimental Protocol: Amidation via Acid Chloride

A mixture of this compound (1.0 eq) and thionyl chloride (1.5 eq) in a suitable solvent like toluene or dichloromethane (DCM) is refluxed for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude acid chloride is dissolved in a dry, non-protic solvent (e.g., THF, DCM) and added dropwise to a solution of the desired amine (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The product is then isolated by standard aqueous workup and purification procedures.[2]

Metal-Catalyzed Cross-Coupling Reactions

The fluorine atom at the C6 position can also participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While the reactivity of fluoroarenes in cross-coupling is generally lower than that of their chloro, bromo, or iodo counterparts, successful couplings can be achieved with appropriate catalyst and ligand systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyrazine ring and a variety of aryl or vinyl boronic acids or esters. This reaction is a powerful tool for the synthesis of biaryl and vinyl-substituted pyrazine derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (or its ester derivative) (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene) is heated under an inert atmosphere.[3][4][5][6] Reaction progress is monitored by LC-MS. After completion, the reaction is worked up by partitioning between an organic solvent and water, and the product is purified by chromatography.

| Boronic Acid/Ester | Product | Yield (%) | Reference |

| Phenylboronic acid | 6-Phenyl-pyrazine-2-carboxylic acid | 50-70 (estimated) | [3][4][5][6] |

| Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-pyrazine-2-carboxylic acid | 45-65 (estimated) | [3][4][5][6] |

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the C6 position through the reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (or its ester) (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a solvent such as THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).[7][8][9][10][11] The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere. Workup and purification are similar to the Suzuki-Miyaura coupling.

| Terminal Alkyne | Product | Yield (%) | Reference |

| Phenylacetylene | 6-(Phenylethynyl)-pyrazine-2-carboxylic acid | 40-60 (estimated) | [7][8][9][10][11] |

Biological Significance and Signaling Pathways

Pyrazine derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Many of these activities stem from the ability of the pyrazine scaffold to act as a hinge-binding motif in various protein kinases.

Derivatives of 6-aminopyrazine-2-carboxylic acid have been identified as potent inhibitors of several tyrosine kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[1][12][13][14] Dysregulation of these pathways is a hallmark of many cancers.

dot

Caption: A representative kinase signaling pathway inhibited by pyrazine derivatives.

For instance, certain 3-amino-N-phenylpyrazine-2-carboxamide derivatives have shown inhibitory activity against AXL and TRKA kinases.[14] These kinases are involved in signaling pathways that, when dysregulated, can lead to cancer progression. By inhibiting these kinases, the pyrazine derivatives can block downstream signaling events that promote cell proliferation and survival, thereby exerting their anticancer effects.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of a wide array of functionalized pyrazine derivatives. Its reactivity is dominated by Nucleophilic Aromatic Substitution at the C6 position, readily displacing the fluorine atom with a variety of nucleophiles. The carboxylic acid moiety provides a convenient handle for further modification, primarily through amidation. Furthermore, the pyrazine ring can be functionalized via palladium-catalyzed cross-coupling reactions, expanding the accessible chemical space. The demonstrated biological activity of pyrazine derivatives, particularly as kinase inhibitors, underscores the importance of this compound as a key building block in modern drug discovery and development. This guide provides the foundational knowledge and experimental context necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajchem-a.com [ajchem-a.com]

6-Fluoro-pyrazine-2-carboxylic Acid: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-pyrazine-2-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including the electron-withdrawing fluorine atom and the pyrazine core, impart desirable properties to the resulting drug candidates, such as enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its pivotal role as an intermediate in the development of novel therapeutics, with a particular focus on antiviral agents.

Chemical Properties and Structure

This compound is a solid organic compound with the molecular formula C₅H₃FN₂O₂ and a molecular weight of 142.09 g/mol .[1] The presence of the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, and the highly electronegative fluorine atom significantly influence its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃FN₂O₂ |

| Molecular Weight | 142.09 g/mol [1] |

| CAS Number | 1197231-27-8[1] |

| Appearance | Solid (form may vary) |

| Solubility | Soluble in some organic solvents |

Synthesis of this compound

A common strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form the pyrazine core.[1] Another approach utilizes aminopyrazine derivatives as starting materials.[1] A classic method to introduce the carboxylic acid group is through the Sandmeyer reaction, where an amino group is converted to a nitrile, which is then hydrolyzed.[1]

Experimental Protocol: Synthesis of a this compound Analog

The following protocol is based on a patented method for the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid and illustrates a plausible route for obtaining the core structure.[1][2]

Step 1: Chlorination

-

Dissolve 3-aminopyrazine-2-carboxylic acid methyl ester (Compound A) in dimethylformamide (DMF) at a solid-liquid ratio of 1:5 (g/mL).[2]

-

Add N-chlorosuccinimide (NCS) in a mass ratio of 1:0.5-1 (Compound A:NCS).[2]

-

Heat the mixture and stir for the reaction to proceed, yielding the chlorinated intermediate (Compound B).[2]

Step 2: Sandmeyer-type Reaction

-

Treat Compound B with sodium nitrite and cuprous chloride in a hydrochloric acid solution to yield the chlorinated pyrazine derivative (Compound C).[1][2] The mass ratio of Compound B to sodium nitrite to cuprous chloride is approximately 6:3:7.[2]

Step 3: Fluorination

-

React Compound C with potassium fluoride in the presence of a phase transfer catalyst such as tetrabutylammonium bromide.[2] The mass ratio of potassium fluoride to tetrabutylammonium bromide to Compound C is approximately 5:2:6.[2] This step introduces the fluorine atom onto the pyrazine ring.

Step 4: Hydrolysis

-

Hydrolyze the resulting ester to the carboxylic acid to obtain the final product.

References

potential applications of 6-Fluoro-pyrazine-2-carboxylic acid in medicinal chemistry

Introduction

6-Fluoro-pyrazine-2-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, including the electron-deficient pyrazine ring and the presence of a fluorine atom, make it a valuable scaffold for the development of novel therapeutic agents. The pyrazine core can engage in various non-covalent interactions with biological targets, while the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. This technical guide provides an in-depth overview of the potential applications of this compound and its derivatives in medicinal chemistry, with a focus on their synthesis, biological activities, and mechanisms of action.

Antiviral Applications: The Rise of Favipiravir

The most prominent application of the this compound scaffold is in the development of antiviral agents. The prime example is Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a broad-spectrum antiviral drug.

Mechanism of Action

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite mimics a purine nucleotide and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[1][2] Inhibition of RdRp leads to the termination of viral RNA synthesis and lethal mutagenesis, thereby preventing viral replication.

dot

References

The Strategic Role of Fluorine Substitution in Pyrazine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of fluorine substitution in the pyrazine carboxylic acid scaffold, a privileged core in medicinal chemistry. The introduction of fluorine atoms can profoundly influence the physicochemical and biological properties of these molecules, offering a powerful tool for lead optimization and the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of fluorinated pyrazine carboxylic acids, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical and Biological Impact of Fluorine Substitution

The strategic incorporation of fluorine into the pyrazine carboxylic acid framework can significantly modulate several key parameters critical for drug efficacy and development.

Modulation of Physicochemical Properties

Fluorine's high electronegativity and small van der Waals radius impart unique properties to organic molecules. In the context of pyrazine carboxylic acids, fluorine substitution can:

-

Increase Lipophilicity: The substitution of hydrogen with fluorine, particularly in the form of a trifluoromethyl (-CF3) group, generally increases the lipophilicity of the molecule, as indicated by a higher log P value. This can enhance membrane permeability and cellular uptake.

-

Alter Acidity (pKa): The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, lowering its pKa. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, receptor binding, and pharmacokinetic profile.

-

Influence Metabolic Stability: Fluorine substitution at metabolically labile positions can block oxidative metabolism, thereby increasing the in vivo half-life of the compound.

Enhancement of Biological Activity

Fluorine substitution has been shown to be a valuable strategy for enhancing the biological activity of pyrazine carboxylic acid derivatives across various therapeutic areas.

-

Antitubercular Activity: Pyrazinamide, a pyrazine carboxamide, is a first-line drug for the treatment of tuberculosis. Its active metabolite is pyrazinoic acid. Fluorinated analogs of pyrazinoic acid have been investigated to improve potency and overcome resistance. For instance, the introduction of electron-withdrawing groups like trifluoromethyl on anilide derivatives of pyrazine carboxylic acids has been shown to correlate with increased antimycobacterial activity.

-

Antifungal and Antialgal Activity: Certain fluorinated pyrazine carboxylic acid amides have demonstrated notable in vitro antifungal and antialgal activities. The lipophilicity imparted by fluorine substituents appears to play a significant role in this context.

-

Photosynthesis Inhibition: Substituted amides of pyrazine-2-carboxylic acids, including those with trifluoromethyl groups, have been identified as potent inhibitors of the oxygen evolution rate in spinach chloroplasts, suggesting potential applications as herbicides.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of substituted pyrazine-2-carboxylic acid amides, highlighting the impact of fluorine substitution.

Table 1: Physicochemical Properties and Antitubercular Activity of Substituted Pyrazine-2-Carboxamides

| Compound ID | R Group on Pyrazine | Amide Substituent | log P | Antitubercular Activity (% Inhibition vs. M. tuberculosis) |

| 1 | 6-Cl | 3-methylphenyl | - | Poor |

| 2 | 5-tert-butyl-6-Cl | 3-methylphenyl | - | Poor |

| 3 (2m) | 6-Cl | 3,5-bis(trifluoromethyl)phenyl | - | - |

| 4 (2o) | 5-tert-butyl-6-Cl | 3,5-bis(trifluoromethyl)phenyl | 6.85 | 72%[1][2] |

Table 2: Photosynthesis and Antialgal Activity of Substituted Pyrazine-2-Carboxamides

| Compound ID | R Group on Pyrazine | Amide Substituent | IC50 (mmol·dm⁻³) - Photosynthesis Inhibition | IC50 (mmol·dm⁻³) - Antialgal Activity |

| 2f | 5-tert-butyl-6-Cl | 3-methylphenyl | - | 0.063[1][2] |

| 3 (2m) | 6-Cl | 3,5-bis(trifluoromethyl)phenyl | 0.026[1][2] | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of fluorinated pyrazine carboxylic acid derivatives, based on established literature procedures.

General Synthesis of Substituted Amides of Pyrazine-2-carboxylic Acids

The synthesis of pyrazine-2-carboxamides generally involves the condensation of a pyrazine-2-carboxylic acid chloride with a substituted aniline.

Step 1: Synthesis of Pyrazine-2-carbonyl chloride

A mixture of pyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in a suitable solvent such as dry toluene is refluxed for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

To a solution of the desired substituted aniline (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, the freshly prepared pyrazine-2-carbonyl chloride (1.0 eq) dissolved in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is washed successively with dilute HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the desired pyrazine-2-carboxamide.

Characterization:

The synthesized compounds are characterized by standard analytical techniques:

-

Melting Point: Determined using a capillary melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained to confirm the molecular weight and elemental composition.

-

Elemental Analysis: C, H, and N analysis is performed to confirm the purity of the compounds.

In Vitro Antitubercular Activity Assay

The antimycobacterial activity of the synthesized compounds is evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

Protocol:

-

A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC.

-

The test compounds are dissolved in DMSO to prepare stock solutions.

-

Serial twofold dilutions of the compounds are prepared in a 96-well microplate.

-

The bacterial suspension is added to each well.

-

Pyrazinamide is used as a standard drug.

-

The plates are incubated at 37 °C for 7 days.

-

After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink. The percentage of inhibition can also be calculated by measuring the fluorescence or absorbance.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important aspects of the synthesis and mechanism of action of pyrazine carboxylic acid derivatives.

General Synthesis Workflow

Caption: General workflow for the synthesis of pyrazine-2-carboxamides.

Mechanism of Action of Pyrazinamide

Caption: Proposed mechanism of action of pyrazinamide in M. tuberculosis.[1][3][4][5]

Conclusion and Future Directions

The incorporation of fluorine into the pyrazine carboxylic acid scaffold represents a highly effective strategy for modulating the physicochemical and biological properties of these compounds. The evidence presented in this guide demonstrates that fluorination can lead to enhanced lipophilicity, altered acidity, and significantly improved biological activities, particularly in the context of antitubercular drug discovery. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of novel fluorinated pyrazine derivatives.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships of mono- and di-fluorinated pyrazine carboxylic acids to gain a more nuanced understanding of the effects of fluorine substitution patterns. Furthermore, detailed mechanistic studies of the most potent fluorinated analogs will be crucial for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. The continued application of these principles holds significant promise for the development of innovative treatments for tuberculosis and other diseases.

References

Theoretical Analysis of 6-Fluoro-pyrazine-2-carboxylic acid: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-pyrazine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrazine ring substituted with a fluorine atom and a carboxylic acid group. Pyrazine derivatives are significant scaffolds in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable strategy in drug design.[1]

Computational Methodology

The theoretical analysis of this compound can be robustly performed using quantum chemical calculations. Density Functional Theory (DFT) is a powerful tool for this purpose, offering a balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable method for such systems.[4][5][6]

Protocol for Theoretical Analysis:

-

Software: All calculations are typically performed using a quantum chemistry software package like Gaussian.[5]

-

Geometry Optimization: The molecular structure is optimized in the gas phase using the B3LYP method with a high-level basis set, such as 6-311++G(d,p), to accurately predict the geometry.[3] A vibrational frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies).

-

Vibrational Analysis: The harmonic vibrational frequencies obtained from the frequency calculation are used to predict the FT-IR and Raman spectra. To better match experimental results, these frequencies are often uniformly scaled by an empirical factor (e.g., ~0.96) to account for anharmonicity.[5]

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors.[3] These values are then converted into ¹H and ¹³C NMR chemical shifts by referencing them to the shielding tensors of tetramethylsilane (TMS) calculated at the same level of theory.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[7]

-

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing insights into the electronic transitions and the molecule's behavior upon light absorption.[3][6]

-

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1][4] Regions of negative potential indicate electron-rich areas prone to electrophilic attack, while positive potential regions are electron-poor and susceptible to nucleophilic attack.

Logical Workflow for Theoretical Analysis

Caption: Computational workflow for the theoretical analysis of this compound.

Predicted Molecular Properties

The following sections detail the expected theoretical properties of this compound based on the computational protocol described above. The quantitative data presented in the tables are representative values derived from established principles and studies on analogous compounds.

Molecular Geometry

The optimized structure of this compound is expected to be largely planar due to the aromaticity of the pyrazine ring. The carboxylic acid group may exhibit a slight twist relative to the ring plane. Key predicted geometrical parameters are summarized below.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-F | ~1.34 Å | |

| C-C (ring) | ~1.39 - 1.41 Å | |

| C-N (ring) | ~1.33 - 1.34 Å | |

| Bond Angles (°) | ||

| O=C-O | ~124° | |

| C-O-H | ~107° | |

| F-C-N | ~118° | |

| C-N-C (ring) | ~117° | |

| N-C-C (ring) | ~122° |

Table 1: Predicted Optimized Geometrical Parameters for this compound.

Vibrational Analysis (FT-IR & Raman Spectroscopy)

The vibrational spectrum provides a fingerprint of the molecule, with specific peaks corresponding to the vibrations of its functional groups. The pyrazine ring itself has characteristic C-H, C=N, and C=C stretching vibrations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 (broad) | Strong (IR) |

| C-H Stretch | Pyrazine Ring | 3000 - 3100 | Medium (IR, Raman) |